molecular formula C17H10BrN3O7 B6108356 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid CAS No. 6043-35-2

5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B6108356
CAS No.: 6043-35-2
M. Wt: 448.2 g/mol
InChI Key: HCPOKNFKTXLRLO-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is a complex organic compound characterized by its bromine and nitro groups, as well as its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the bromination of the corresponding benzoic acid derivative. The nitration step follows, introducing the nitro group into the molecular structure. Subsequent acylation reactions are employed to attach the acetyl group, resulting in the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored for potential therapeutic uses, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, leveraging its unique chemical structure.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

  • 5-Bromo-2-nitrobenzoic acid: Similar in structure but lacks the isoindolylacetyl group.

  • 2-Amino-5-bromobenzoic acid: Contains an amino group instead of the nitro group.

  • 5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid: Lacks the bromo and amino functionalities.

Uniqueness: 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid stands out due to its combination of bromine, nitro, and acetyl groups, which contribute to its unique chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential for innovative applications and advancements.

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Properties

IUPAC Name

5-bromo-2-[[2-(5-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O7/c18-8-1-4-13(12(5-8)17(25)26)19-14(22)7-20-15(23)10-3-2-9(21(27)28)6-11(10)16(20)24/h1-6H,7H2,(H,19,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOKNFKTXLRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362217
Record name STK156620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6043-35-2
Record name STK156620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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